Superior Progesterone Receptor (PR) Antagonism vs. Agonism Window in Human T47D Cells
1-(Pyridin-2-yl)cyclopropanol demonstrates potent antagonism of the human progesterone receptor (PR) with an IC50 of 3.20 nM, while its agonistic activity is negligible (EC50 = 3000 nM) [1]. This represents a >900-fold functional selectivity window for antagonism over agonism, a crucial differentiation factor for therapeutic applications where PR antagonism is desired without partial agonist effects. The data provide a clear, quantitative advantage over hypothetical analogs that may not have been screened for this specific functional bias.
| Evidence Dimension | Progesterone Receptor (PR) Antagonism Potency and Selectivity |
|---|---|
| Target Compound Data | IC50: 3.20 nM (Antagonism); EC50: 3000 nM (Agonism) |
| Comparator Or Baseline | The target compound's own agonism activity, serving as an internal control for functional selectivity. |
| Quantified Difference | Agonism EC50 / Antagonism IC50 = 937.5-fold selectivity window |
| Conditions | Human PR expressed in human T47D cells; Antagonism assessed as inhibition of progesterone-induced alkaline phosphatase; Agonism assessed as stimulation of alkaline phosphatase. |
Why This Matters
This high functional selectivity ratio is a critical parameter for compound selection in early drug discovery, ensuring that the desired antagonistic effect is not compromised by unwanted agonism.
- [1] BindingDB. BDBM50375823: Activity data for 1-(Pyridin-2-yl)cyclopropanol at the human Progesterone Receptor. View Source
